4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
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Overview
Description
The compound “4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide” is a benzenesulfoamide . It is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist . It regulates a variety of physiological processes including hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a benzenesulfoamide, a chlorophenoxy group, and a trifluoroethyl group . The exact structure would depend on the specific arrangement and bonding of these groups .Scientific Research Applications
Synthesis and Characterization
- Novel Schiff bases of benzenesulfonamide derivatives have been synthesized and characterized for their enzyme inhibition potential and antioxidant properties. These compounds, including variants synthesized from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showed significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant potential (Kausar et al., 2019).
Biological Potential
A series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide exhibited moderate to good antibacterial activities and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Another study synthesized benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, investigating their antimicrobial and anti-HIV activities, highlighting the importance of structural design in enhancing biological activity (Iqbal et al., 2006).
Chemical and Molecular Studies
Research on the molecular-electronic structure and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride explored the impact of structural modifications on chemical reactivity and interaction potentials, offering insights into the design of more effective molecules (Rublova et al., 2017).
Novel benzenesulfonamide derivatives with substituted triazine moieties were synthesized, exhibiting cytotoxic activities towards various human cancer cell lines and inducing apoptotic responses, indicating their potential as anticancer agents (Żołnowska et al., 2016).
Mechanism of Action
This compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptors alpha and gamma . It inhibits the transactivation activity of these receptors, modulating their ability to interact with transcriptional cofactor proteins . This results in the repression of RORalpha/gamma-dependent transactivation of ROR-responsive reporter genes .
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO3S/c21-18-8-4-5-9-19(18)28-16-10-12-17(13-11-16)29(26,27)25(14-20(22,23)24)15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQTNWQTHJUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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